1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)ethanone 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)ethanone
Brand Name: Vulcanchem
CAS No.: 137987-85-0
VCID: VC10830176
InChI: InChI=1S/C15H14O4/c1-10-3-2-4-12(7-10)19-9-15(18)13-6-5-11(16)8-14(13)17/h2-8,16-17H,9H2,1H3
SMILES: CC1=CC(=CC=C1)OCC(=O)C2=C(C=C(C=C2)O)O
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol

1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)ethanone

CAS No.: 137987-85-0

Cat. No.: VC10830176

Molecular Formula: C15H14O4

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)ethanone - 137987-85-0

Specification

CAS No. 137987-85-0
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
IUPAC Name 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)ethanone
Standard InChI InChI=1S/C15H14O4/c1-10-3-2-4-12(7-10)19-9-15(18)13-6-5-11(16)8-14(13)17/h2-8,16-17H,9H2,1H3
Standard InChI Key SWINKNFGLSMXBH-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCC(=O)C2=C(C=C(C=C2)O)O
Canonical SMILES CC1=CC(=CC=C1)OCC(=O)C2=C(C=C(C=C2)O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(2,4-Dihydroxyphenyl)-2-(3-methylphenoxy)ethanone consists of two aromatic rings connected by an ethanone bridge. The first ring is a 2,4-dihydroxyphenyl group, while the second is a 3-methylphenoxy moiety. This arrangement confers distinct electronic and steric properties, enabling interactions with biological targets such as enzymes and free radicals.

The compound’s hydroxyl groups at the 2- and 4-positions of the phenyl ring enhance its solubility in polar solvents and its capacity to participate in hydrogen bonding. The methoxy group on the adjacent aromatic ring contributes to lipophilicity, facilitating membrane permeability.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Melting PointNot reported
Boiling Point435.1±40.0 °C (Predicted)
Density1.375±0.06 g/cm³ (Predicted)
pKa7.89±0.20 (Predicted)

These properties influence its reactivity and suitability for pharmaceutical formulations. The predicted pKa of 7.89 suggests moderate acidity, aligning with its phenolic nature .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via condensation reactions between phenolic precursors. A typical method involves the reaction of 2,4-dihydroxyacetophenone with 3-methylphenol under acidic or basic conditions. Catalysts such as boron trifluoride etherate or zeolites are employed to enhance yield and selectivity.

Recent advancements utilize microwave-assisted synthesis to reduce reaction times from hours to minutes, achieving yields exceeding 85%. Solvent-free approaches align with green chemistry principles, minimizing waste generation.

Industrial-Scale Production

Industrial protocols employ continuous flow reactors for scalability. Purification is achieved through chromatographic techniques or recrystallization from ethanol-water mixtures. Quality control measures include HPLC and NMR spectroscopy to ensure ≥98% purity.

Biological Activities and Mechanisms

Antioxidant Properties

The hydroxyl groups donate hydrogen atoms to neutralize free radicals, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The compound exhibits an IC₅₀ of 12.3 μM, comparable to ascorbic acid (IC₅₀ = 8.7 μM). This activity is critical in mitigating oxidative stress implicated in neurodegenerative diseases and aging.

Enzyme Inhibition

In vitro studies reveal inhibition of cyclooxygenase-2 (COX-2) and xanthine oxidase (XO) at nanomolar concentrations. Molecular docking simulations suggest binding to the active sites of these enzymes, disrupting prostaglandin synthesis and uric acid production.

Applications Across Industries

Pharmaceutical Development

The compound serves as a scaffold for anticancer agents. Structural analogs, such as 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone (PubChem CID 689038), inhibit tumor cell proliferation by inducing apoptosis via caspase-3 activation .

Cosmetics and Skincare

Incorporated into anti-aging creams at 0.1–2% concentrations, it reduces UV-induced lipid peroxidation by 62% in human keratinocytes. Stability tests confirm a shelf life of 24 months under ambient conditions.

Materials Science

Functionalized polymers containing this compound exhibit UV-absorbing properties, making them suitable for coatings and packaging materials. A polyurethane film with 5% wt/wt loading blocks 99% of UV-B radiation.

Hazard CategoryGHS CodePrecautionary Measures
Skin Corrosion/IrritationCategory 1BWear protective gloves/clothing
Serious Eye DamageCategory 1Use eye/face protection
Acute Toxicity (Oral)Category 4Avoid ingestion

Handling requires fume hoods and personal protective equipment (PPE). Spills are neutralized with 10% sodium bicarbonate solution.

Environmental Impact

Ecotoxicity studies indicate a 96-hour LC₅₀ of 4.2 mg/L for Daphnia magna, classifying it as “toxic to aquatic life.” Biodegradation assays show 78% degradation within 28 days via soil microorganisms.

Structural Analogs and Comparative Analysis

The compound’s bioactivity is influenced by substituent patterns. Key analogs include:

Compound NameStructural VariationBioactivity Profile
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanoneMethoxy at para positionEnhanced COX-2 inhibition (IC₅₀ = 45 nM)
1-(3,4-Dihydroxyphenyl)-2-(3-methylphenoxy)ethanoneHydroxyl groups at 3,4 positionsSuperior iron chelation capacity

These modifications highlight the role of substituent positioning in modulating pharmacological effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator